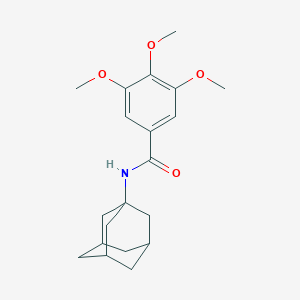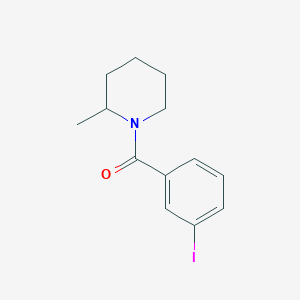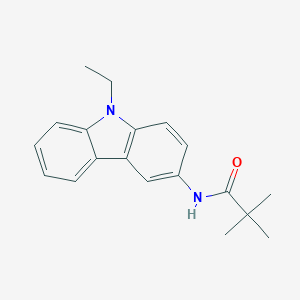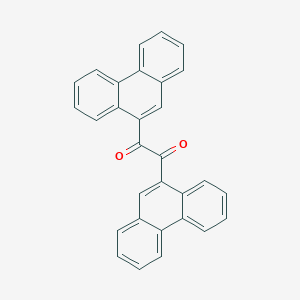
1,2-Di(9-phenanthryl)-1,2-ethanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(9-phenanthryl)-1,2-ethanedione, also known as Quinizarin, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinones, which are known for their diverse biological activities. Quinizarin has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research.
作用機序
The mechanism of action of 1,2-Di(9-phenanthryl)-1,2-ethanedione is not completely understood, but it is believed to involve the production of reactive oxygen species (ROS) and the inhibition of various enzymes and signaling pathways. 1,2-Di(9-phenanthryl)-1,2-ethanedione has been found to induce apoptosis in cancer cells by increasing ROS production and activating caspase enzymes. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1,2-Di(9-phenanthryl)-1,2-ethanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase and tyrosinase. 1,2-Di(9-phenanthryl)-1,2-ethanedione has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
One of the main advantages of using 1,2-Di(9-phenanthryl)-1,2-ethanedione in lab experiments is its diverse biological activities. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research. Additionally, 1,2-Di(9-phenanthryl)-1,2-ethanedione is relatively easy to synthesize and has a high purity yield. However, one limitation of using 1,2-Di(9-phenanthryl)-1,2-ethanedione in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1,2-Di(9-phenanthryl)-1,2-ethanedione. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and identify potential targets for cancer therapy. Another area of interest is its potential use as an anti-inflammatory agent. 1,2-Di(9-phenanthryl)-1,2-ethanedione has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further studies are needed to explore its potential use as an anti-bacterial agent and its effects on various enzymes and signaling pathways.
合成法
The synthesis of 1,2-Di(9-phenanthryl)-1,2-ethanedione can be achieved through a multi-step process involving the reaction of anthracene with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield 1,2-Di(9-phenanthryl)-1,2-ethanedione. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
1,2-Di(9-phenanthryl)-1,2-ethanedione has been extensively studied for its potential applications in scientific research. It has been found to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1,2-Di(9-phenanthryl)-1,2-ethanedione has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-bacterial properties by inhibiting the growth of various bacterial strains.
特性
製品名 |
1,2-Di(9-phenanthryl)-1,2-ethanedione |
|---|---|
分子式 |
C30H18O2 |
分子量 |
410.5 g/mol |
IUPAC名 |
1,2-di(phenanthren-9-yl)ethane-1,2-dione |
InChI |
InChI=1S/C30H18O2/c31-29(27-17-19-9-1-3-11-21(19)23-13-5-7-15-25(23)27)30(32)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H |
InChIキー |
RGNLSPSRLUJMCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

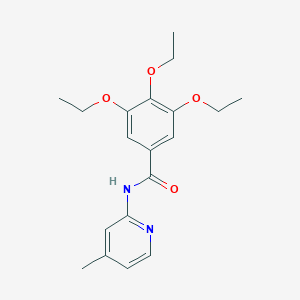

![Dimethyl 2-{[(4-bromophenyl)sulfonyl]amino}terephthalate](/img/structure/B253409.png)
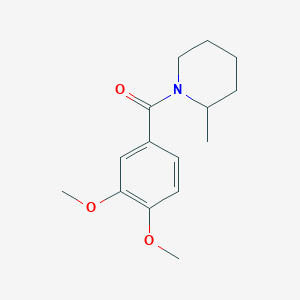
![2-[3-(4-Benzhydryl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B253414.png)
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)
